3-Tert-butyl-5-methylphenol
Overview
Description
3-Tert-butyl-5-methylphenol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant in Polyethylene Production
3-Tert-butyl-5-methylphenol, as an antioxidant, is significant in polyethylene production. It helps prevent oxidation, which can lead to the discoloration of polyethylene film. This antioxidant, however, can transform into 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone upon aging, impacting the quality of the polyethylene film. This process can be catalyzed by contact with substances like carbon black (Daun, Gilbert, & Giacin, 1974).
Kinetic Studies of Bisphenol Antioxidants
In a study on 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, a bisphenol related to this compound, its thermodynamic and kinetic properties were investigated. The findings indicated a moderate efficiency as an antioxidant and polymerization inhibitor (Lucarini et al., 2001).
Electrochemical Oxidation Studies
Electrochemical oxidation of various tert-butylated phenols, including 2,6-di-tert-butyl-4-methylphenol, was studied to understand their reactivity and oxidation products. The study found selective electrochemical oxidation of these compounds, influenced by steric hindrance and hydrogen bonding (Zabik et al., 2016).
Synthesis of Antioxidant Derivatives
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, derived from 2,6-di-tert-butyl-phenol, serves as a key raw material in the production of various antioxidants like 1010 and 1076. Improved synthesis methods have been explored to enhance the yield and quality of these antioxidants (Huo Xiao-jian, 2010).
Reactivity with Superoxide Anion Radical
The reactivity of 2,6-di-tert-butyl-4-methylphenol and its analogs with the superoxide anion radical was analyzed using electrochemical methods. This research provides insights into the radical quenching abilities of these compounds, crucial for understanding their antioxidant properties (Zabik et al., 2019).
Synthesis of Novel Ligands
New ligands based on 2-tert-butyl-4-methylphenol were synthesized and structurally characterized. These ligands, used in coordination chemistry, have potential applications in catalysis and materials science (Lazareva & Zelbst, 2021).
Alkylation Reactions in Organic Synthesis
Iron(III) amine-bis(phenolate) complexes, using compounds like 4-tert-butyl-6-methylphenol, have been developed as catalysts for C-C cross-coupling reactions. Such reactions are fundamental in organic synthesis, particularly in the pharmaceutical industry (Qian et al., 2011).
Mechanism of Action
Target of Action
3-Tert-butyl-5-methylphenol, also known as Butylated hydroxytoluene (BHT), is a lipophilic organic compound that is chemically a derivative of phenol . It is primarily used for its antioxidant properties . The primary targets of BHT are free radicals in various fluids and materials . By neutralizing these free radicals, BHT prevents oxidation, thereby preventing material degradation and disintegration .
Mode of Action
BHT interacts with free radicals, effectively suppressing oxidation . This interaction results in the stabilization of fluids (e.g., fuels, oils) and other materials, preventing their degradation and disintegration .
Biochemical Pathways
BHT is easily oxidized to 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) . The thermal decomposition of BHT and BHTOOH has been studied, and the main decomposition products of BHT were found to be isobutene and 2-tert-butyl-4-methylphenol . These results indicate that BHT is a potential thermal hazard during production, storage, and application .
Pharmacokinetics
It is known that bht is a systemic poison, meaning that it is carried to and affects all parts of the body .
Result of Action
The molecular and cellular effects of BHT’s action primarily involve the neutralization of free radicals, thereby preventing oxidation . This results in the stabilization of various fluids and materials, preventing their degradation and disintegration .
Action Environment
The action, efficacy, and stability of BHT can be influenced by various environmental factors. For instance, BHT is likely to be released into the environment from outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) and indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) . For the safety of the chemical industry, the oxidation of BHT should be avoided .
Properties
IUPAC Name |
3-tert-butyl-5-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOISCPZYGOECQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197640 | |
Record name | 5-tert-Butyl-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4892-31-3 | |
Record name | 3-tert-Butyl-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4892-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-tert-Butyl-m-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-tert-Butyl-m-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-TERT-BUTYL-M-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVG6AEG5R8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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